



# Application Notes and Protocols for HSP70 (HSPA1A) Antibody

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## Introduction

Heat Shock Protein 70 (HSP70), also known as HSPA1A, is a highly conserved molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and targeting misfolded proteins for degradation.[1] Its expression is significantly induced by cellular stress, including heat shock, making it a key component of the cellular stress response.[2] Given its involvement in cellular homeostasis and various disease states, including cancer and neurodegenerative disorders, the detection and quantification of HSP70 are crucial for research and drug development.[1][3] This document provides detailed application notes and protocols for the use of anti-HSP70 (HSPA1A) antibodies in Western Blotting (WB) and Immunofluorescence (IF).

## **Data Presentation**

The following tables summarize the key quantitative data for the application of HSP70 (HSPA1A) antibodies in Western Blotting and Immunofluorescence, based on information from various suppliers.

Table 1: HSP70 (HSPA1A) Antibody Specifications for Western Blotting



Feature	Specification	Source
Target Protein	HSP70/HSPA1A	
Specificity	Detects the inducible form of HSP70/HSPA1A. No cross-reactivity with the constitutively expressed HSC70 (HSP73) has been observed in some cases.	
Molecular Weight	Approximately 70-73 kDa	[4]
Species Reactivity	Human, Mouse, Rat	
Recommended Antibody Dilution	0.1 μg/mL to 1:1000	
Positive Control Lysates	Jurkat, HeLa, NIH-3T3, C6	[5]
Induction of Expression	Heat shock (e.g., 42°C for 30 minutes with a 3-hour recovery) can be used to increase HSP70 levels.	

Table 2: HSP70 (HSPA1A) Antibody Specifications for Immunofluorescence



Feature	Specification	Source
Target Protein	HSP70/HSPA1A	[1][6]
Cellular Localization	Cytoplasm and Nucleus	[1][4]
Species Reactivity	Human, Mouse	[2][6]
Recommended Antibody Dilution	1:50 to 1:200	[6]
Positive Control Cells	HeLa, NIH-3T3, U2OS	[1][2][6]
Fixation	4% Paraformaldehyde or 2% Formaldehyde	[1][7]
Permeabilization	0.01% - 0.5% Triton X-100	[7][8]

# Experimental Protocols Western Blotting Protocol for HSP70 (HSPA1A)

This protocol provides a general guideline for detecting HSP70 (HSPA1A) in cell lysates. Optimization may be required for specific experimental conditions.

## 1. Sample Preparation:

- Culture cells to the desired confluency. For positive controls, induce HSP70 expression by subjecting cells to heat shock (e.g., 42°C for 30-60 minutes) followed by a recovery period (e.g., 3-8 hours at 37°C).[9]
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease inhibitors.[9]
- Determine protein concentration using a standard protein assay (e.g., BCA assay).

#### 2. SDS-PAGE and Protein Transfer:

Load 20-30 μg of protein per lane on an SDS-polyacrylamide gel.



- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
- Incubate the membrane with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
   [10]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., antimouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- 4. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence detection system. The expected band for HSP70 is approximately 70-72 kDa.

## Immunofluorescence Protocol for HSP70 (HSPA1A)

This protocol outlines the steps for visualizing HSP70 (HSPA1A) in cultured cells.

- 1. Cell Seeding and Treatment:
- Seed cells on glass coverslips or in imaging-compatible plates.
- If desired, treat cells to induce HSP70 expression (e.g., heat shock).
- 2. Fixation and Permeabilization:



- · Wash cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. [8]
- 3. Immunostaining:
- Wash three times with PBS.
- Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
   [8]
- Incubate the cells with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:100 to 1:200) in blocking buffer overnight at 4°C.[1][6]
- · Wash the cells three times with PBS.
- Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
- 4. Mounting and Imaging:
- (Optional) Counterstain the nuclei with DAPI for 5 minutes.[7]
- Wash with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the fluorescence using a fluorescence or confocal microscope.

# **Visualizations**

Diagram 1: Western Blotting Workflow for HSP70 Detection



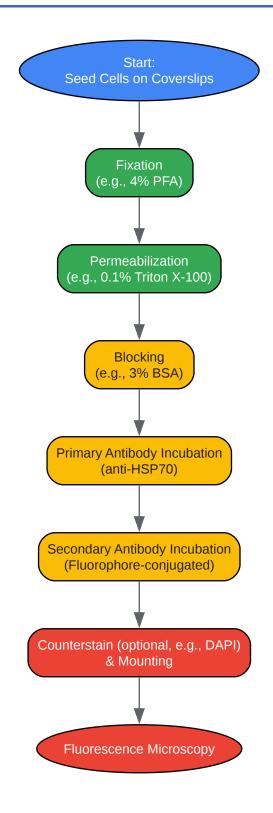


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Caption: A schematic overview of the Western Blotting procedure for detecting HSP70.

Diagram 2: Immunofluorescence Workflow for HSP70 Visualization





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Caption: Step-by-step workflow for immunofluorescent staining of HSP70 in cells.



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